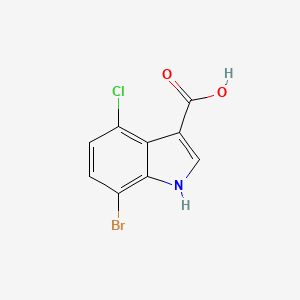
7-Bromo-4-chloro-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
7-Bromo-4-chloro-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular formula of 7-Bromo-4-chloro-1H-indole-3-carboxylic acid is C10H7BrClNO2 . It is a derivative of indole, which is a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-4-chloro-1H-indole-3-carboxylic acid include a predicted boiling point of 411.9±40.0 °C, a predicted density of 1.718±0.06 g/cm3 (at 20 °C and 760 Torr), and a predicted pKa of 12.85±0.30 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
7-Bromo-4-chloro-1H-indole-3-carboxylic acid is a valuable substrate in the synthesis of various bromoindole derivatives. The compound serves as a building block in complex chemical syntheses due to its reactive sites, which allow for further functionalization. For instance, it's used in the synthesis of derivatives that are important in medicinal chemistry and materials science. Expedient routes have been developed for the synthesis of brominated indole derivatives, highlighting the compound's role in constructing chemically versatile frameworks (Huleatt et al., 2008).
Biological and Pharmaceutical Research
In the realm of biological and pharmaceutical research, derivatives of 7-Bromo-4-chloro-1H-indole-3-carboxylic acid have shown promise. For example, compounds derived from this chemical structure have been studied for their antimicrobial, anti-inflammatory, and antiproliferative activities. This signifies the potential of these compounds in developing treatments or drugs targeting specific diseases or physiological conditions (Narayana et al., 2009).
Material Science and Analytical Applications
In material science, derivatives of 7-Bromo-4-chloro-1H-indole-3-carboxylic acid contribute to the development of novel materials with specific properties. The compound's derivatives have been used in the study of crystal structures and hydrogen bonding, providing insights into the material's properties at a molecular level. Such studies are crucial for the development of materials with tailored properties for specific applications (Mphahlele, 2018).
Propriétés
IUPAC Name |
7-bromo-4-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-5-1-2-6(11)7-4(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJNUMSUCYHJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



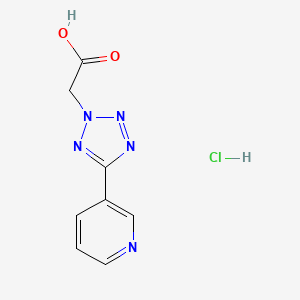
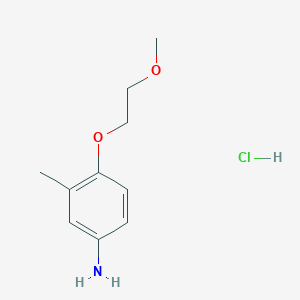
![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)
![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)
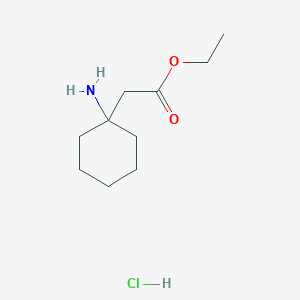
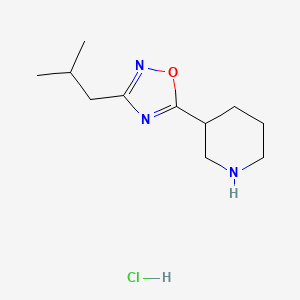
![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)
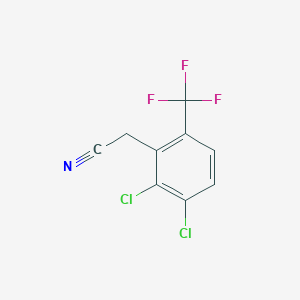
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)
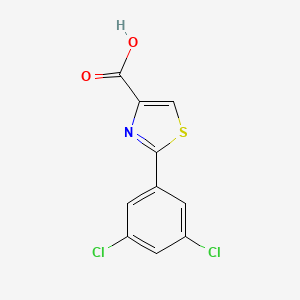
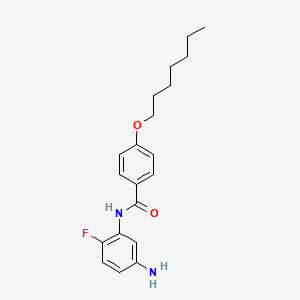
![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)